molecular formula C8H7ClN2OS B2996994 2-chloro-N-(3-cyanothiophen-2-yl)propanamide CAS No. 878466-01-4

2-chloro-N-(3-cyanothiophen-2-yl)propanamide

Cat. No.: B2996994
CAS No.: 878466-01-4
M. Wt: 214.67
InChI Key: LPLPGROPGQEDBX-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyanothiophen-2-yl)propanamide is a chemical compound with the CAS Number: 878466-01-4 . It has a molecular weight of 214.68 and its IUPAC name is 2-chloro-N-(3-cyano-2-thienyl)propanamide . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2OS/c1-5(9)7(12)11-8-6(4-10)2-3-13-8/h2-3,5H,1H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom in the molecule .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its exact boiling point is not specified .

Scientific Research Applications

Synthesis and Antimicrobial Properties

One study focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment. These compounds, which include structural variations akin to 2-chloro-N-(3-cyanothiophen-2-yl)propanamide, were tested for their antibacterial and antifungal activities. The research indicates a potential application in developing new antimicrobial agents (Baranovskyi et al., 2018).

Material Science and Nonlinear Optical Materials

Another significant area of application is in material science, particularly in the development of organic nonlinear optical materials. Compounds similar to this compound have been synthesized and characterized for their electro-optic and nonlinear optical properties. Such materials are crucial for various applications, including in telecommunications and computing (Prabhu et al., 2000; Prabhu et al., 2001).

Drug Discovery and Neuroprotective Agents

In pharmacology, derivatives of this compound have been investigated for their neuroprotective properties. For instance, compounds with modifications to the this compound scaffold have shown potential as treatments for neurodegenerative diseases like Alzheimer's by acting as neuroprotectants and selective butyrylcholinesterase inhibitors (González-Muñoz et al., 2011).

Organic Photovoltaics and Solar Cell Applications

Additionally, the molecular engineering of organic sensitizers for solar cell applications represents another promising research direction. Organic sensitizers that include cyano-acrylic acid moieties, similar to those found in this compound, have been developed to improve solar cell efficiency. These studies highlight the potential of such compounds in enhancing the conversion efficiency of solar cells through advanced molecular design (Kim et al., 2006).

Properties

IUPAC Name

2-chloro-N-(3-cyanothiophen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-5(9)7(12)11-8-6(4-10)2-3-13-8/h2-3,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLPGROPGQEDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CS1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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